

Application Note: Profiling "Carbrital" Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name:	Carbrital
CAS No.:	8065-30-3
Cat. No.:	B12744813

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of the metabolites of "**Carbrital**," a combination drug containing carbromal and pentobarbital, using gas chromatography-mass spectrometry (GC-MS). "**Carbrital**" is a sedative and hypnotic agent, and monitoring its metabolic fate is crucial for pharmacokinetic studies, toxicological assessments, and drug development.[1][2] This document outlines the metabolic pathways of both active ingredients, presents detailed experimental protocols for sample preparation and GC-MS analysis, and provides a structured summary of quantitative data for key metabolites.

Introduction

"**Carbrital**" combines the sedative and hypnotic properties of two active pharmaceutical ingredients: carbromal, a bromoureide derivative, and pentobarbital, a short-acting barbiturate. [1][2] Understanding the metabolic profile of "**Carbrital**" is essential for evaluating its efficacy,

duration of action, and potential for toxicity. The primary route of metabolism for both compounds is hepatic.[3][4] Carbromal is extensively metabolized to active metabolites, including bromoethylbutyramide and ethylbutyrylurea, as well as inorganic bromide.[3][5] Pentobarbital is primarily metabolized by the liver's microsomal enzyme system to form hydroxylated metabolites.[4][6]

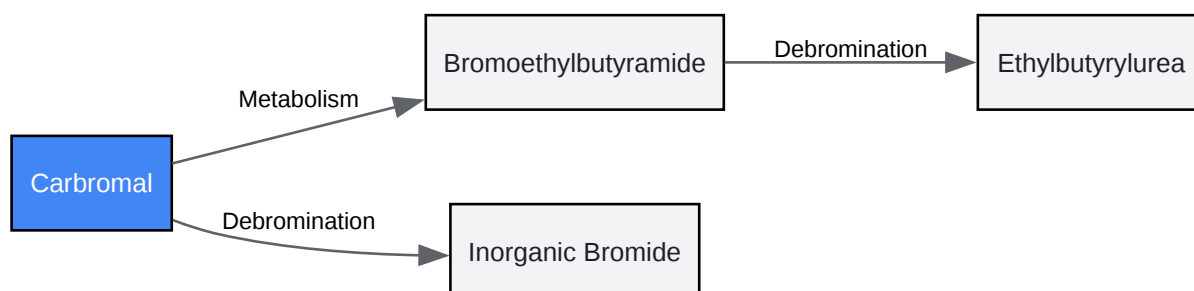
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites in biological matrices.[7][8][9] Its high sensitivity and specificity make it well-suited for the analysis of complex biological samples.[9] This application note details a robust GC-MS method for the comprehensive metabolite profiling of "Carbromal."

Metabolic Pathways

The metabolic pathways of carbromal and pentobarbital are distinct and result in several key metabolites.

Carbromal Metabolism

Carbromal undergoes extensive metabolism in the liver, primarily through modification of the urea moiety and debromination.[3] The main metabolites are bromoethylbutyramide and ethylbutyrylurea.[3][5]

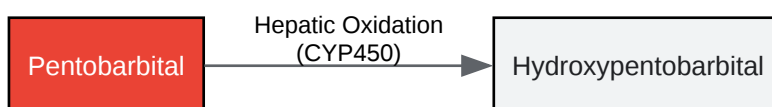


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Caption: Metabolic pathway of Carbromal.

Pentobarbital Metabolism

Pentobarbital is metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme system.[4] The major metabolite is 5-ethyl-5-(3'-hydroxy-1'-methylbutyl) barbituric acid (hydroxypentobarbital), which is inactive.[6]



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Caption: Metabolic pathway of Pentobarbital.

Quantitative Data Summary

The following tables summarize the reported concentrations of "**Carbital**" and its metabolites in biological fluids.

Table 1: Serum Concentrations of Carbromal and its Metabolites after a 1g Oral Dose[5][10]

Compound	Peak Serum Concentration (nmol/mL)	Time to Peak Concentration (hours)
Carbromal	30	0.5
Bromoethylbutyramide	up to 20	4-5
Ethylbutyrylurea	2-3	4-5

Table 2: Therapeutic and Toxic Concentrations of Pentobarbital in Blood[4]

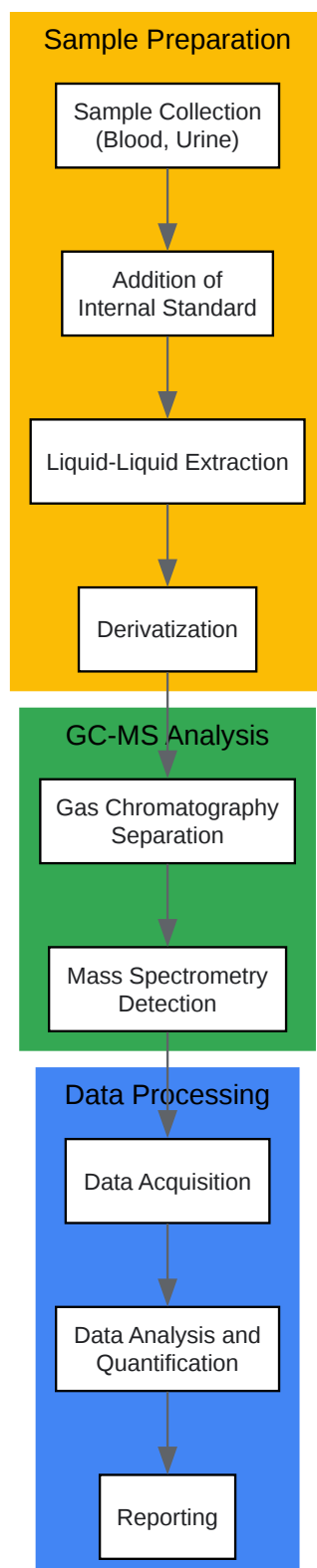
Concentration Type	Concentration Range (µg/mL)
Sedative	1-5
Therapeutic Coma	20-50
Toxic	>10

Experimental Protocols

This section provides a detailed methodology for the analysis of "**Carbital**" metabolites in biological samples.

Experimental Workflow

The overall workflow for the GC-MS analysis of "**Carbital**" metabolites is illustrated below.



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Caption: GC-MS workflow for "**Carbrital**" metabolite analysis.

Materials and Reagents

- Solvents: Methylene chloride, Ethyl acetate, Methanol (HPLC grade)
- Buffers: 0.1 M Phosphate buffer (pH 6.0)
- Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Internal Standard: Barbital or a deuterated analog of one of the target analytes.
- Standards: Reference standards for Carbromal, Bromoethylbutyramide, Ethylbutyrylurea, Pentobarbital, and Hydroxypentobarbital.

Sample Preparation Protocol

- Sample Collection: Collect blood (serum or plasma) or urine samples. Store at -20°C until analysis.
- Internal Standard Addition: To 1 mL of the biological sample, add the internal standard solution.
- Liquid-Liquid Extraction (LLE):
 - Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to the sample.
 - Add 5 mL of methylene chloride.
 - Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
 - Transfer the organic layer to a clean tube.
 - Repeat the extraction with another 5 mL of methylene chloride.
 - Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization:

- To the dried extract, add 100 μL of ethyl acetate and 100 μL of BSTFA with 1% TMCS.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 6890 or equivalent.
- Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[7]
- Injection Volume: 1 μL , splitless mode.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp to 280°C at 15°C/min.
 - Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-550) for qualitative identification.

Table 3: Suggested SIM Ions for "Carbital" Metabolites (as TMS derivatives)

Compound	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Carbromal-TMS	TBD	TBD	TBD
Bromoethylbutyramide -TMS	TBD	TBD	TBD
Ethylbutyrylurea-TMS	TBD	TBD	TBD
Pentobarbital-TMS	269	197	141
Hydroxypentobarbital- TMS	357	173	285
Barbital-TMS (IS)	256	183	156

Note: The specific ions for carbromal and its metabolites need to be determined by analyzing the mass spectra of their TMS derivatives.

Data Analysis and Interpretation

- **Qualitative Analysis:** Identify the metabolites by comparing their retention times and mass spectra with those of the reference standards.
- **Quantitative Analysis:** Construct a calibration curve for each analyte using the peak area ratio of the analyte to the internal standard. Calculate the concentration of each metabolite in the unknown samples from the calibration curve.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the metabolite profiling of "Carbital" in biological samples. The detailed protocols for sample preparation and instrument analysis, along with the summarized quantitative data, will be a valuable resource for researchers, scientists, and drug development professionals involved in the study of this sedative and hypnotic agent. The provided diagrams offer a clear visualization of the metabolic pathways and the experimental workflow, facilitating a better understanding of the entire analytical process.

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